molecular formula C13H16N2O3 B2836879 Benzyl (3-oxo-1-piperazinyl)acetate CAS No. 1629681-76-0

Benzyl (3-oxo-1-piperazinyl)acetate

Cat. No.: B2836879
CAS No.: 1629681-76-0
M. Wt: 248.282
InChI Key: IRFYLZCZUDCRHB-UHFFFAOYSA-N
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Description

Benzyl (3-oxo-1-piperazinyl)acetate is a chemical compound with the CAS Number: 1629681-76-0. It has a molecular weight of 248.28 and its IUPAC name is benzyl 2-(3-oxopiperazin-1-yl)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O3/c16-12-8-15(7-6-14-12)9-13(17)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) and the InChI key is IRFYLZCZUDCRHB-UHFFFAOYSA-N . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 248.28 . The compound is typically stored in a refrigerated environment .

Scientific Research Applications

Role in Synthesis and Biological Activity

  • Designer Drug Detection : The compound has been mentioned in the context of analyzing designer drugs-of-abuse, specifically 1-aryl-piperazine compounds, which are selective for certain serotonin receptors. These compounds, including Benzyl (3-oxo-1-piperazinyl)acetate derivatives, are potential designer drugs due to their psychoactive properties and legal status. Analytical methods for detecting these substances have been developed, highlighting the compound's relevance in forensic science and toxicology (de Boer et al., 2001).

  • Dopamine D4 Agonist for Erectile Dysfunction : A study aiming to identify a structurally distinct D(4)-selective agonist for erectile dysfunction found that arylpiperazines, including derivatives of this compound, exhibited poor oral bioavailability. However, structural optimization led to the discovery of compounds with excellent oral bioavailability and efficacy, showcasing the compound's importance in medicinal chemistry research (Patel et al., 2006).

  • Antidepressant Metabolism Study : The metabolic pathway of a novel antidepressant was investigated, revealing the role of this compound derivatives in the formation of metabolites. This study underscores the compound's relevance in pharmacokinetics and drug development processes (Hvenegaard et al., 2012).

  • Fluorescent Sensor for Toxic Chemicals : The development of a fluorescent sensor for detecting highly toxic chemicals, like oxalyl chloride and phosgene, involved the use of compounds related to this compound. This research highlights the compound's application in environmental monitoring and public safety (Zhang et al., 2017).

  • Serotonin Transporter, Dopamine D2 Receptor, and MAO-A Inhibitor Studies : A study synthesizing novel indole derivatives, including this compound, aimed at targeting multiple neurotransmitter systems for major depressive disorder management. This research emphasizes the compound's potential in creating multitarget directed ligands for psychiatric disorders (Cerda-Cavieres et al., 2020).

Safety and Hazards

The safety information for Benzyl (3-oxo-1-piperazinyl)acetate indicates that it should be stored in a refrigerated environment . The Material Safety Data Sheet (MSDS) for the compound can be found online . Other specific hazards related to this compound are not available in the retrieved data.

Properties

IUPAC Name

benzyl 2-(3-oxopiperazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12-8-15(7-6-14-12)9-13(17)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFYLZCZUDCRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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